Dichloroisoproterenol

Beta-adrenergic receptor Intrinsic Sympathomimetic Activity cAMP accumulation

Dichloroisoproterenol (DCI) is the prototype beta-adrenoceptor antagonist with distinctive partial agonist (ISA) activity. Unlike propranolol, DCI stimulates 5-fold cAMP accumulation in S49 lymphoma cells and dose-dependently increases total-body oxygen consumption in rats. These unique properties make DCI an indispensable tool for elucidating ISA mechanisms, metabolic regulation, and beta-adrenoceptor signaling. With defined binding affinities (Ki β1=51 nM, β2=140 nM), DCI serves as the gold-standard benchmark for SAR studies. Ensure experimental fidelity—procure high-purity Dichloroisoproterenol now.

Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
CAS No. 59-61-0
Cat. No. B1670464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloroisoproterenol
CAS59-61-0
SynonymsDichloroisoproterenol;  Dichlorisoprenaline;  BRN 2807251; 
Molecular FormulaC11H15Cl2NO
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O
InChIInChI=1S/C11H15Cl2NO/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8/h3-5,7,11,14-15H,6H2,1-2H3
InChIKeyVKMGSWIFEHZQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dichloroisoproterenol (DCI, CAS 59-61-0) Procurement Guide: The Prototype Beta-Adrenoceptor Antagonist


Dichloroisoproterenol (DCI, CAS 59-61-0), also known as dichloroisoprenaline, is a synthetic dichloro analog of isoproterenol and is recognized as the first beta-adrenergic receptor antagonist ever developed [1]. It functions as a non-selective, competitive antagonist at β1 and β2 adrenoceptors, with a binding affinity (Ki) of 51 nM for the β1 receptor and 140 nM for the β2 receptor [2]. A defining characteristic of DCI is its intrinsic sympathomimetic activity (ISA), acting as a partial agonist, which distinguishes it from later beta-blockers like propranolol that lack this property [3].

Why Substituting Dichloroisoproterenol (59-61-0) with Other Beta-Blockers Introduces Experimental Confounds


Although DCI shares a common mechanism of action with other beta-blockers, its unique partial agonist activity (ISA) and specific structure-activity profile render it non-interchangeable for critical research applications. For instance, while propranolol is a potent, pure antagonist, DCI stimulates cAMP accumulation fivefold in S49 lymphoma cells in the presence of forskolin, a property not observed with propranolol [1]. Similarly, DCI increases total-body oxygen consumption in rats in a dose-related manner, whereas propranolol lacks this effect and instead produces a dose-dependent decrease [2]. These divergent physiological responses underscore that substituting DCI with a standard beta-blocker would fundamentally alter experimental outcomes, particularly in studies of metabolic regulation, receptor signaling, and partial agonism.

Quantitative Differentiation of Dichloroisoproterenol (59-61-0) from Structural Analogs and Clinical Beta-Blockers


Intrinsic Sympathomimetic Activity (ISA): DCI vs. Propranolol

Dichloroisoproterenol (DCI) exhibits significant intrinsic sympathomimetic activity (ISA), acting as a partial agonist at beta-adrenoceptors. In S49 lymphoma cells co-incubated with forskolin, DCI stimulates cAMP accumulation 5-fold, whereas propranolol, a pure antagonist, does not [1].

Beta-adrenergic receptor Intrinsic Sympathomimetic Activity cAMP accumulation

Oxygen Consumption Modulation: DCI vs. Propranolol

Dichloroisoproterenol (DCI) uniquely increases total-body oxygen consumption in a dose-related manner in rats, an effect not shared by propranolol. Propranolol instead lowers oxygen consumption at high doses and partially antagonizes the DCI-induced increase [1].

Metabolism Oxygen consumption Beta-blocker

Beta-1 Receptor Binding Affinity: DCI vs. Propranolol

Dichloroisoproterenol (DCI) demonstrates a beta-1 adrenoceptor binding affinity (Ki) of 51 nM [1]. While this is significantly weaker than the high-affinity antagonist propranolol (KB = 0.62 nM in functional assays) , this lower potency is a defining feature of the compound, reflecting its status as a prototype beta-blocker and its partial agonist profile.

Beta-1 adrenergic receptor Binding affinity Ki

Free Fatty Acid Mobilization Antagonism: DCI vs. DCA and DCN

In rat epididymal adipose tissue, dichloroisoproterenol (DCI) acts as a dualist (weak agonist and antagonist) against isoproterenol-induced free fatty acid mobilization. Its competitive antagonistic activity is greater than that of its close structural analogs, dichloroadrenaline (DCA) and dichloronoradrenaline (DCN), establishing a clear SAR [1].

Lipolysis Free fatty acid Structure-activity relationship

Optimal Research Applications for Dichloroisoproterenol (CAS 59-61-0) Based on Quantitative Evidence


Investigating the Molecular Basis of Intrinsic Sympathomimetic Activity (ISA)

Dichloroisoproterenol's robust partial agonist activity, quantified by a 5-fold increase in cAMP accumulation in S49 cells [1], makes it an ideal tool for elucidating the molecular mechanisms of ISA. This application is directly supported by the evidence that DCI, unlike pure antagonists such as propranolol, can stimulate adenylate cyclase activity in the presence of forskolin, providing a clear experimental signal for probing partial agonism at beta-adrenoceptors.

Metabolic Studies of Beta-Adrenoceptor Mediated Oxygen Consumption and Thermogenesis

The unique ability of dichloroisoproterenol to increase total-body oxygen consumption in a dose-dependent manner, in contrast to propranolol which decreases it [1], directly supports its use in metabolic research. This application is crucial for studies aimed at dissecting the roles of beta-adrenoceptor subtypes in energy expenditure, thermogenesis, and the metabolic effects of beta-blockers, where DCI's ISA provides a distinct physiological output.

Structure-Activity Relationship (SAR) Studies in Beta-Blocker Development

As the prototype beta-adrenergic antagonist, dichloroisoproterenol serves as a critical benchmark compound for SAR studies. Its defined binding affinities (Ki of 51 nM for β1 and 140 nM for β2) [1] and unique property of stimulating oxygen consumption [2] provide a clear baseline against which to measure the potency and efficacy profiles of newly synthesized analogs. The quantitative SAR data from dichlorophenylethanolamine series (DCN < DCA < DCI) further underscores its utility as a reference standard [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dichloroisoproterenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.